5-Fluor-2,3-Dihydrobenzofuran-2-carbonsäure

Übersicht

Beschreibung

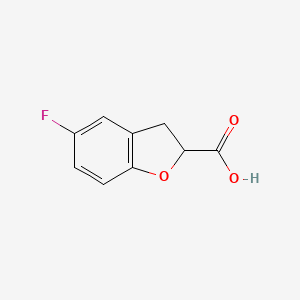

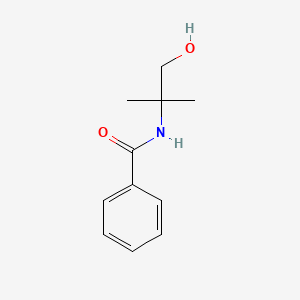

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a chemical compound with the empirical formula C9H7FO3 and a molecular weight of 182.15 . It is a solid substance .

Synthesis Analysis

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been synthesized using various methods. For instance, a unique free radical cyclization cascade has been used to construct complex benzofuran derivatives . Another method involves a phosphorus (III)-mediated formal [4+1]-cycloaddition of 1,2-dicarbonyls and o-quinone methides .Molecular Structure Analysis

The molecular structure of 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid includes a benzofuran ring, a carboxylic acid group, and a fluorine atom . The SMILES string representation of the molecule is OC(C1CC2=C(C=CC(F)=C2)O1)=O .Chemical Reactions Analysis

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have been involved in various chemical reactions. For example, a Rh(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes enables the construction of dihydrobenzofurans .Physical And Chemical Properties Analysis

5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is a solid substance . It has a molecular weight of 182.15 .Wissenschaftliche Forschungsanwendungen

- Verbindung 36, ein Derivat von Benzofuran, zeigt signifikante zellwachstumshemmende Wirkungen. Bei einer Konzentration von 10 μM zeigt es Hemmungsraten in verschiedenen Krebszelllinien:

- Verbindung 56, ein weiteres Benzofuran-Derivat, das in Eupatorium adenophorum gefunden wurde, zeigt antivirale Wirkungen gegen respiratorische Synzytialvirus (RSV)-Stämme (RSV LONG und A2). Seine IC50-Werte betragen 2,3 μM bzw. 2,8 μM .

- Benzofuran-Derivate, einschließlich derer, die mit unserer Verbindung verwandt sind, haben eine starke antibakterielle Aktivität gezeigt. Substituenten in der 5- oder 6-Position des Benzofurankernes (wie Halogene, Nitro- und Hydroxylgruppen) tragen zu dieser Wirkung bei .

Antitumoraktivität

Antivirale Eigenschaften

Antibakterielles Potenzial

Wirkmechanismus

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these processes.

Mode of Action

Benzofuran derivatives have been found to exhibit a wide range of biological activities, suggesting diverse modes of action . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , indicating a potential interaction with cellular machinery involved in cell proliferation.

Biochemical Pathways

These could include pathways involved in cell proliferation, oxidative stress response, viral replication, and bacterial growth .

Pharmacokinetics

The bioavailability of benzofuran derivatives has been a target of recent compounds, allowing for once-daily dosing

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may induce cellular changes that inhibit cell proliferation.

Action Environment

It is known that the biological activities of benzofuran compounds can be influenced by the substitution pattern around the nucleus

Safety and Hazards

The safety information available indicates that 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid is classified as Acute Tox. 4 Oral, meaning it may be harmful if swallowed . The precautionary statements include P301 + P312 + P330, which advise taking the following actions if swallowed: call a poison center or doctor if you feel unwell, and rinse mouth .

Zukünftige Richtungen

Benzofuran compounds, including 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid, have attracted attention due to their wide range of biological and pharmacological applications . They are considered potential natural drug lead compounds . Future research may focus on further exploring the therapeutic potential of these compounds for the treatment of various diseases .

Biochemische Analyse

Cellular Effects

Benzofuran derivatives have been shown to exhibit significant biological activities, including antifungal, antiprotozoal, antitubercular, anti-inflammatory, anticonvulsant, anticancer, anti-HIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic activities .

Molecular Mechanism

Benzofuran derivatives have been shown to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, reduce sinus node autonomy, and have a good effect in dealing with paroxysmal supraventricular tachycardia, atrial premature beats, and premature ventricular contractions .

Eigenschaften

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO3/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-3,8H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNKTQSTCJIKOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89197-63-7 | |

| Record name | 5-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Chlorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2473014.png)

methanone](/img/structure/B2473015.png)

![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2473019.png)

![N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]-4-nitrobenzenesulfonamide](/img/structure/B2473024.png)

![2-{4-[2-(azepan-1-yl)-2-oxoethyl]piperazin-1-yl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2473027.png)

![N-(3-methoxyphenyl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2473030.png)

![5-{2-[{[(4-Methoxybenzoyl)oxy]imino}(4-methoxyphenyl)methyl]cyclopropyl}-1,3-benzodioxole](/img/structure/B2473031.png)

![8-[(3,4-Dichlorophenyl)methylsulfanyl]-1,3,9-trimethylpurine-2,6-dione](/img/structure/B2473035.png)